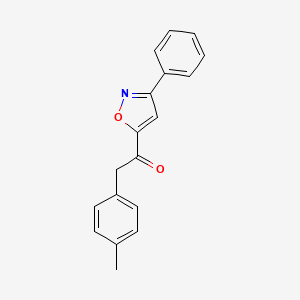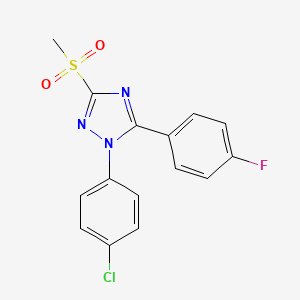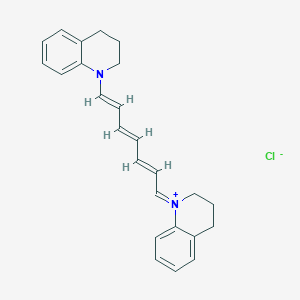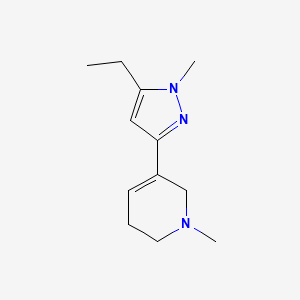
4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one is an organic compound that features a pyrene moiety linked to an oxazole ring. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, while oxazole is a five-membered heterocyclic compound containing oxygen and nitrogen. The combination of these two structures can result in unique chemical and physical properties, making this compound of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one typically involves the condensation of pyrene-1-carbaldehyde with 2-(p-tolyl)oxazole-5(4H)-one under basic or acidic conditions. Common reagents used in this synthesis include:
- Pyrene-1-carbaldehyde
- 2-(p-tolyl)oxazole-5(4H)-one
- Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)
The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The oxazole ring can be reduced to form corresponding oxazolidines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety may yield pyrenequinone, while reduction of the oxazole ring may yield oxazolidine derivatives.
科学的研究の応用
Chemistry: Used as a fluorescent probe or sensor due to its pyrene moiety.
Biology: Investigated for its potential as a bioimaging agent.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
作用機序
The mechanism of action of 4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one depends on its specific application. For example:
Fluorescent Probes: The compound’s fluorescence properties are due to the pyrene moiety, which can absorb and emit light at specific wavelengths.
Therapeutic Agents: The compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
類似化合物との比較
Similar Compounds
4-(Pyren-1-ylmethylene)-2-phenyl-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(Pyren-1-ylmethylene)-2-(p-methoxyphenyl)oxazol-5(4H)-one: Similar structure but with a p-methoxyphenyl group instead of a p-tolyl group.
Uniqueness
4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one is unique due to the presence of both the pyrene and p-tolyl groups, which can impart distinct chemical and physical properties. These properties may enhance its performance in specific applications, such as fluorescence-based sensing or bioimaging.
特性
分子式 |
C27H17NO2 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
(4Z)-2-(4-methylphenyl)-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H17NO2/c1-16-5-7-20(8-6-16)26-28-23(27(29)30-26)15-21-12-11-19-10-9-17-3-2-4-18-13-14-22(21)25(19)24(17)18/h2-15H,1H3/b23-15- |
InChIキー |
GTPGIRHZGADQRQ-HAHDFKILSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)/C(=O)O2 |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)
![(R)-2-(2,6-Dibromo-4-(6-bromonaphtho[2,3-b]benzofuran-11-yl)phenoxy)-3-phenylpropanoic acid](/img/structure/B12885175.png)
![Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate](/img/structure/B12885177.png)


![(17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B12885192.png)




